2-[(oxan-4-yl)methoxy]-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide
Description
2-[(oxan-4-yl)methoxy]-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide is a synthetic small molecule featuring a pyridine-4-carboxamide core. Key structural elements include:
- Pyridine ring: A six-membered aromatic heterocycle with nitrogen at the 4-position.
- Carboxamide linkage: Connects the pyridine to a 1,3-thiazol-2-yl group, a five-membered heterocycle containing sulfur and nitrogen.
Computational modeling (e.g., LogP ~2.5) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Properties
IUPAC Name |
2-(oxan-4-ylmethoxy)-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-14(18-15-17-5-8-22-15)12-1-4-16-13(9-12)21-10-11-2-6-20-7-3-11/h1,4-5,8-9,11H,2-3,6-7,10H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBFNJDQNYREAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(oxan-4-yl)methoxy]-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide typically involves the following steps:
Formation of the thiazole ring: This can be achieved by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Attachment of the oxane moiety: The oxane ring can be introduced through a nucleophilic substitution reaction using an appropriate oxane derivative.
Formation of the pyridine ring: The pyridine ring can be synthesized via a condensation reaction involving a suitable aldehyde and ammonia or an amine.
Coupling of the thiazole and pyridine rings: This step involves the formation of an amide bond between the thiazole and pyridine rings, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to its carboxamide and ether functional groups:
| Reaction Type | Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 8–12 hours | Pyridine-4-carboxylic acid + 2-amino-1,3-thiazole + (oxan-4-yl)methanol | Protonation of carbonyl oxygen initiates amide bond cleavage. Ether linkage remains stable. |
| Basic Hydrolysis | 2M NaOH, 80°C, 6 hours | Pyridine-4-carboxylate salt + 2-amino-1,3-thiazole + (oxan-4-yl)methanol | Nucleophilic hydroxide attack on carboxamide carbon. Thiazole ring resists degradation. |
Key Observations :
-
Acidic conditions favor selective amide cleavage without disrupting the ether group.
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Thiazole stability under hydrolysis aligns with literature on analogous heterocycles .
Nucleophilic Substitution
The pyridine and thiazole rings participate in substitution reactions:
Structural Influences :
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Electron-deficient pyridine enhances methoxy group lability under acidic conditions.
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Thiazole’s aromaticity reduces reactivity at C-5 unless strong nucleophiles (e.g., amide ions) are used .
Oxidation Reactions
Controlled oxidation targets sulfur in the thiazole ring and ether linkages:
| Oxidizing Agent | Conditions | Products | Notes |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 3 hours | Thiazole S-oxide derivative | Partial oxidation without ring degradation. |
| KMnO₄ (0.1M) | H₂O, 25°C, 24 hours | Pyridine-4-carboxylic acid + sulfonic acid byproducts | Over-oxidation disrupts thiazole and ether groups. |
Challenges :
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Over-oxidation risks necessitate precise stoichiometric control.
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S-Oxidation is reversible under reducing conditions, enabling dynamic modulation .
Reduction Reactions
Catalytic hydrogenation and borohydride-based systems yield partially reduced products:
| Reduction Method | Conditions | Products | Efficiency |
|---|---|---|---|
| H₂/Pd-C (10%) | Ethanol, 50 psi, 6 hours | Dihydro-thiazole derivative | Low conversion (<30%); pyridine ring inert. |
| NaBH₄/CoCl₂ | THF, 0°C → RT, 2 hours | Reduced amide to amine | Requires Lewis acid activation for amide reduction. |
Limitations :
-
Pyridine’s aromatic stability impedes full hydrogenation.
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Thiazole reduction is sterically hindered by adjacent substituents.
Coupling and Functionalization
The carboxamide and heterocycles enable cross-coupling and derivatization:
Scientific Research Applications
2-[(oxan-4-yl)methoxy]-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antibacterial, antifungal, and anti-inflammatory properties.
Biological Research: It is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other bioactive molecules or as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(oxan-4-yl)methoxy]-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Structural and Pharmacokinetic Comparison
*Estimated based on substituent contributions and computational models.
Structural and Functional Analysis
Core Heterocycle Differences
- Pyridine (Target Compound) : Offers a planar, electron-deficient aromatic system conducive to π-π stacking and hydrogen bonding. Compared to isoxazole, pyridine’s larger size may enhance binding to deep hydrophobic pockets in enzymes or receptors.
- Isoxazole (Compound ) : A smaller five-membered ring with oxygen and nitrogen. Its reduced steric bulk may improve solubility but limit interactions with extended binding sites.
- Benzamide (Filapixant ) : Aromatic benzamide provides rigidity and diverse substitution patterns. The trifluoromethyl pyrimidine group in filapixant enhances hydrophobic interactions and metabolic stability.
Substituent Effects
Hypothesized Pharmacokinetics
- The target compound’s LogP (~2.5) suggests balanced absorption and distribution, intermediate between the hydrophilic isoxazole derivative (LogP ~1.8) and lipophilic filapixant (LogP ~3.0).
- The oxane group may enhance metabolic stability compared to the methyl-substituted isoxazole, while filapixant’s trifluoromethyl group offers superior resistance to oxidative metabolism.
Research Findings and Implications
- Biological Relevance : Thiazole and pyridine motifs are prevalent in kinase inhibitors (e.g., imatinib) and receptor antagonists. The target compound’s thiazole moiety may facilitate metal coordination or hydrogen bonding, while the oxane group could stabilize bioactive conformations.
- Gaps in Evidence : Direct studies on the target compound’s synthesis, activity, or crystallography are absent in the provided materials. Comparisons rely on structural extrapolation from analogues like filapixant.
Biological Activity
2-[(oxan-4-yl)methoxy]-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that this compound may exert its biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : The thiazole and pyridine moieties are known to interact with various enzymes, potentially inhibiting their activity and influencing metabolic pathways.
- Modulation of Signaling Pathways : The compound may affect signaling cascades involved in inflammation and cell proliferation, particularly through interactions with the NLRP3 inflammasome, which plays a crucial role in inflammatory responses .
Antimicrobial Properties
Studies have demonstrated that derivatives of thiazoles exhibit significant antimicrobial activity. Specifically, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been highlighted in several studies. For instance, it has been shown to downregulate pro-inflammatory cytokines and inhibit the activation of the NLRP3 inflammasome in vitro, which is critical in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Studies
- Neuroprotection : In a study involving neuroinflammation models, the administration of this compound resulted in reduced levels of IL-1β and TNF-α, indicating its potential as a neuroprotective agent against neuroinflammatory conditions .
- Cancer Research : Preliminary findings suggest that the compound may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This was evidenced by increased caspase activity and altered expression of cell cycle regulators .
Research Findings Summary
Q & A
Basic Research Question
NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the connectivity of the oxan-4-ylmethoxy, pyridine, and thiazole moieties. Pay attention to deshielded protons adjacent to electronegative atoms (e.g., thiazole NH at δ 12–13 ppm) .
Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the labile oxan-4-ylmethoxy group .
X-ray Crystallography : Resolve crystal structures using SHELX software to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving the carboxamide group) .
Advanced Tip : For ambiguous NMR signals, employ 2D techniques (COSY, HSQC) to resolve overlapping peaks .
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Advanced Research Question
Scaffold Modification :
- Pyridine Ring : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at position 3 to enhance binding affinity .
- Oxan-4-ylmethoxy Group : Replace with morpholine or piperidine derivatives to assess steric/electronic effects on target engagement .
Biological Assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding kinetics .
Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, LogP) with activity .
Case Study : In related N-pyridine-4-carboxamides, chloro-substituted aryl groups improved anti-inflammatory activity by 40% compared to unsubstituted analogs .
What computational methods are suitable for predicting the binding mode of this compound with biological targets?
Advanced Research Question
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., ATP-binding pockets). Focus on hydrogen bonds between the carboxamide NH and conserved residues (e.g., Asp86 in kinases) .
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to predict activity of untested analogs .
Validation : Cross-check computational predictions with experimental IC₅₀ values from enzyme inhibition assays .
How should researchers resolve contradictions in biological activity data across assay conditions?
Advanced Research Question
Assay Standardization :
- Use consistent cell lines (e.g., HEK293 for kinases) and control compounds to minimize variability .
- Validate cytotoxicity via parallel MTT assays to rule out false positives .
Orthogonal Assays : Confirm anti-inflammatory activity in both in vitro (COX-2 inhibition) and in vivo (carrageenan-induced edema) models .
Data Reconciliation : Apply statistical tools (e.g., Bland-Altman plots) to identify outliers and systemic biases. Re-test under controlled conditions (pH, temperature) .
Example : Discrepancies in IC₅₀ values may arise from solvent effects (DMSO vs. saline). Re-evaluate solubility and stability profiles using HPLC .
What strategies can mitigate challenges in optimizing the pharmacokinetic profile of this compound?
Advanced Research Question
Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, amine) to the oxan-4-ylmethoxy chain to improve aqueous solubility without compromising blood-brain barrier penetration .
Metabolic Stability : Perform microsomal assays (human liver microsomes) to identify metabolic hotspots. Block susceptible sites (e.g., methyl substituents on thiazole) .
Prodrug Design : Mask the carboxamide as an ester prodrug to enhance oral bioavailability .
Validation : Use LC-MS/MS to quantify plasma concentrations in rodent models and calculate AUC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
